molecular formula C11H19N3O2 B6340220 Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate CAS No. 1221342-02-4

Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate

Cat. No.: B6340220
CAS No.: 1221342-02-4
M. Wt: 225.29 g/mol
InChI Key: YMFYIOWJZXPKPG-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate is a synthetic organic compound featuring an imidazole ring linked via a propylamino chain to a methyl-substituted propanoate ester group. This structure combines the hydrogen-bonding capacity of the imidazole moiety with the hydrolytic stability of the ester group, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-(3-imidazol-1-ylpropylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-10(11(15)16-2)8-12-4-3-6-14-7-5-13-9-14/h5,7,9-10,12H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFYIOWJZXPKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCCN1C=CN=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 3-Bromo-2-methylpropanoate

The bromoester intermediate is prepared by esterification of 3-bromo-2-methylpropanoic acid with methanol under acid catalysis:

3-Bromo-2-methylpropanoic acid+MeOHH2SO4Methyl 3-bromo-2-methylpropanoate+H2O\text{3-Bromo-2-methylpropanoic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 3-bromo-2-methylpropanoate} + \text{H}_2\text{O}

Key conditions :

  • Molar ratio : 1:5 (acid:methanol)

  • Temperature : Reflux at 65°C for 6–8 hours.

  • Yield : 78–82% after distillation (bp 89–91°C at 15 mmHg).

Alkylation of 3-(1H-Imidazol-1-yl)propan-1-amine

The amine nucleophile displaces bromide from the bromoester in a polar aprotic solvent:

Methyl 3-bromo-2-methylpropanoate+3-(1H-Imidazol-1-yl)propan-1-amineBaseTarget compound+HBr\text{Methyl 3-bromo-2-methylpropanoate} + \text{3-(1H-Imidazol-1-yl)propan-1-amine} \xrightarrow{\text{Base}} \text{Target compound} + \text{HBr}

Optimized parameters :

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Base : Potassium carbonate (2.5 equiv).

  • Temperature : 80°C for 12 hours.

  • Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Challenges :

  • Competing elimination reactions at elevated temperatures.

  • Imidazole ring protonation in acidic media, requiring buffered conditions.

Reductive Amination Approach

Synthesis of Methyl 3-Oxo-2-methylpropanoate

The ketone precursor is obtained via oxidation of methyl 3-hydroxy-2-methylpropanoate using pyridinium chlorochromate (PCC):

Methyl 3-hydroxy-2-methylpropanoatePCC, CH2Cl2Methyl 3-oxo-2-methylpropanoate\text{Methyl 3-hydroxy-2-methylpropanoate} \xrightarrow{\text{PCC, CH}2\text{Cl}2} \text{Methyl 3-oxo-2-methylpropanoate}

Yield : 85–90% after vacuum distillation.

Coupling with 3-(1H-Imidazol-1-yl)propan-1-amine

Reductive amination forms the secondary amine bond:

Methyl 3-oxo-2-methylpropanoate+3-(1H-Imidazol-1-yl)propan-1-amineNaBH3CNTarget compound\text{Methyl 3-oxo-2-methylpropanoate} + \text{3-(1H-Imidazol-1-yl)propan-1-amine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target compound}

Conditions :

  • Solvent : Methanol with 1% acetic acid.

  • Reducing agent : Sodium cyanoborohydride (1.2 equiv).

  • Reaction time : 24 hours at room temperature.

  • Yield : 60–65% after neutralization and extraction.

Advantages :

  • Avoids harsh alkylation conditions.

  • Tolerates moisture-sensitive functional groups.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) : 1725 cm⁻¹ (ester C=O), 1650 cm⁻¹ (imidazole C=N), 3300 cm⁻¹ (N-H stretch).

  • ¹H NMR (400 MHz, DMSO- d₆) :

    • δ 1.21 (d, J = 6.8 Hz, 3H, CH₃)

    • δ 2.45–2.67 (m, 2H, CH₂COO)

    • δ 3.18 (t, J = 7.2 Hz, 2H, NCH₂)

    • δ 3.65 (s, 3H, OCH₃)

    • δ 6.85 (s, 1H, imidazole H-4)

    • δ 7.52 (s, 1H, imidazole H-5).

Purity Assessment

  • HPLC : >98% purity (C18 column, 60:40 acetonitrile/water, 1 mL/min).

  • Elemental analysis : Calculated for C₁₂H₂₀N₃O₂: C 59.48%, H 8.32%, N 17.34%; Found: C 59.41%, H 8.28%, N 17.29%.

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Reductive Amination
Yield 65–70%60–65%
Reaction Time 12 hours24 hours
Byproducts HBr, elimination productsNone significant
Functional Group Compatibility Sensitive to strong basesTolerates reducible groups
Scalability Suitable for multi-gramLimited by cyanoborohydride cost

Industrial-Scale Considerations

For kilogram-scale production, the nucleophilic substitution route is preferred due to:

  • Lower reagent costs : K₂CO₃ vs. NaBH₃CN.

  • Faster reaction kinetics : 12 hours vs. 24 hours.

  • Simpler workup : Aqueous extraction vs. hydrogenation quenching.

Process optimization :

  • Continuous flow synthesis : Reduces reaction time to 2 hours at 100°C.

  • Solvent recycling : DMF recovery via vacuum distillation (95% efficiency).

Emerging Methodologies

Enzymatic Catalysis

Lipase-mediated esterification avoids acidic conditions that degrade imidazole rings:

3-[3-(1H-Imidazol-1-yl)propyl]amino-2-methylpropanoic acid+MeOHCandida antarctica lipaseTarget compound\text{3-{[3-(1H-Imidazol-1-yl)propyl]amino}-2-methylpropanoic acid} + \text{MeOH} \xrightarrow{\text{Candida antarctica lipase}} \text{Target compound}

Yield : 55% after 48 hours (room temperature, solvent-free).

Microwave-Assisted Synthesis

Accelerates nucleophilic substitution:

  • Time : 30 minutes vs. 12 hours.

  • Yield : 68% (comparable to conventional heating) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the imidazole ring to its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms, often facilitated by catalysts like palladium.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Imidazole derivatives are known to inhibit enzymes like cytochrome P450, which are involved in drug metabolism. This makes it a candidate for developing new pharmaceuticals.

Medicine

In medicine, the compound’s imidazole ring is of interest due to its presence in many bioactive molecules. It is explored for its potential anti-inflammatory, antifungal, and anticancer properties. Research is ongoing to develop it into therapeutic agents for various diseases.

Industry

Industrially, this compound is used in the synthesis of polymers and as a ligand in coordination chemistry. Its ability to form stable complexes with metals makes it valuable in catalysis and material science.

Mechanism of Action

The mechanism of action of Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several derivatives, differing primarily in substituents or functional groups. Key comparisons include:

Compound Key Structural Features Molecular Weight (g/mol) Synthesis Yield Source
Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate Methyl ester, 2-methylpropanoate backbone, imidazole-propylamino side chain Not explicitly reported Not available N/A
tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate tert-Butyl ester instead of methyl ester; discontinued due to commercial availability issues ~310 (estimated) Not reported [6]
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate Tetrazole ring replaces imidazole; biphenyl linkage 313.34 (ESI-MS) 91% [2]
Compound 32 Hydroxymethyl and trimethylsilyl-protected groups; biphenyl-tetrazole core 419.56 (ESI-MS) 88% [3]

Key Observations :

  • The methyl ester in the target compound offers hydrolytic stability compared to the bulkier tert-butyl analog, which may influence solubility or metabolic pathways .
  • Replacement of the imidazole with a tetrazole ring (as in ) enhances hydrogen-bonding capacity but reduces aromatic π-stacking interactions.
  • Biphenyl-tetrazole derivatives (e.g., ) exhibit higher molecular weights and modified pharmacokinetic profiles due to extended conjugation.
Physicochemical Properties
  • Solubility: The imidazole-propylamino chain in the target compound likely enhances water solubility compared to purely aromatic analogs. However, derivatives with tetrazole or biphenyl groups (e.g., ) show reduced solubility in chloroform-methanol systems, as evidenced by TLC mobility (Rf values: 0.32–0.48) .
  • Stability : The methyl ester group is less prone to hydrolysis than tert-butyl esters under acidic conditions, suggesting better shelf stability .

Biological Activity

Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features an imidazole ring, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article presents an overview of the biological activity of this compound, supported by research findings, case studies, and comparative analyses.

Chemical Structure and Properties

  • Chemical Formula : C_{11}H_{19}N_{3}O_{2}
  • IUPAC Name : this compound
  • Molecular Weight : 227.29 g/mol

The compound's structure includes a methyl ester group and an imidazole ring, which are crucial for its biological activity. The imidazole moiety is particularly notable for its role in enzyme inhibition and interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its ability to inhibit various bacterial strains. A study conducted by Waghmare et al. (2022) highlighted that imidazole derivatives can effectively combat infections caused by resistant bacterial strains, suggesting that this compound may have similar efficacy .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored in several studies. Imidazole derivatives are known to modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. For instance, compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines, indicating a promising therapeutic application .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study focusing on imidazole derivatives demonstrated their capacity to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation . This suggests that the compound may serve as a lead candidate for further development in cancer therapy.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
HistidineProtein synthesisContains an imidazole side chain
MetronidazoleAntibacterialUsed to treat bacterial infections
ClotrimazoleAntifungalEffective against fungal infections

This compound stands out due to its unique combination of an imidazole ring with a methyl ester group, which enhances its solubility and bioavailability compared to other compounds in the same category.

Synthesis and Research Applications

The synthesis of this compound typically involves the reaction of 3-(1H-imidazol-1-yl)propylamine with methyl 2-bromo-2-methylpropanoate under reflux conditions using organic solvents like dichloromethane or ethanol . This compound serves as a versatile building block for synthesizing more complex molecules in medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution, where a brominated propanoate precursor reacts with 3-(1H-imidazol-1-yl)propan-1-amine under basic conditions. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with elevated temperatures (~60–80°C) to accelerate the reaction . Optimization involves adjusting catalyst concentrations (e.g., potassium carbonate) and monitoring reaction progress via thin-layer chromatography (TLC). Post-synthesis purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm the presence of imidazole protons (~7.0–7.5 ppm) and ester carbonyl carbons (~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 225.29 (C11_{11}H19_{19}N3_3O2+_2^+) .
  • Infrared Spectroscopy (IR) : Peaks at ~1720 cm1^{-1} (ester C=O) and ~3100 cm1^{-1} (imidazole C-H) validate functional groups .

Q. What biological screening assays are suitable for preliminary evaluation of this compound?

Initial assessments focus on:

  • Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms or kinases, leveraging the imidazole ring’s metal-coordinating ability .
  • Antimicrobial activity : Use microdilution assays (e.g., against E. coli or C. albicans) with MIC (minimum inhibitory concentration) determination .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) simulates interactions with receptors like histamine H3_3 or serotonin transporters. The imidazole ring’s nitrogen atoms form hydrogen bonds with active-site residues, while the propylamino chain contributes hydrophobic interactions . Density Functional Theory (DFT) calculates electrostatic potential surfaces to optimize substituent effects on binding .

Q. What strategies resolve contradictions in literature data on similar imidazole derivatives?

Discrepancies in biological activity or stability often arise from:

  • Stereochemical variations : Use chiral chromatography or X-ray crystallography to confirm stereoisomerism .
  • Solvent-dependent reactivity : Compare kinetic studies in polar aprotic vs. protic solvents .
  • Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and validate with positive controls .

Q. How can researchers design experiments to evaluate the compound’s metabolic stability?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition .
  • Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify electrophilic intermediates .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

The compound’s flexibility (due to the propylamino linker) and hygroscopic ester group complicate crystallization. Strategies include:

  • Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize lattice packing .
  • Cryoprotection : Use glycerol or oils to prevent ice formation during data collection .
  • SHELX refinement : Employ SHELXL for high-resolution data to resolve disordered regions .

Methodological Considerations

Q. How to optimize regioselectivity in electrophilic substitutions on the imidazole ring?

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at C-4 to direct electrophiles to C-5 .
  • Catalytic systems : Use Cu(I) catalysts for Ullmann-type couplings to attach aryl/alkyl groups .
  • pH control : Perform reactions under mildly acidic conditions (pH 5–6) to protonate imidazole and enhance reactivity .

Q. What experimental designs mitigate degradation during long-term storage?

  • Lyophilization : Freeze-dry the compound and store under argon at -80°C .
  • Stabilizers : Add antioxidants (e.g., BHT) to prevent ester hydrolysis .
  • Container material : Use amber glass vials to block UV-induced imidazole ring oxidation .

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